1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine
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Overview
Description
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine is a compound that features a thiazole ring, a benzenesulfonyl group, and a piperidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties . The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.
Coupling Reactions: The final step involves coupling the thiazole, benzenesulfonyl, and piperidine moieties through nucleophilic substitution or other suitable coupling reactions.
Chemical Reactions Analysis
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine can be compared with other thiazole derivatives:
Dabrafenib: A thiazole-containing anticancer drug used in the treatment of melanoma.
Dasatinib: A thiazole-based tyrosine kinase inhibitor used in the treatment of leukemia.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
These compounds share the thiazole moiety but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
846597-69-1 |
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Molecular Formula |
C15H18N2O2S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-methyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C15H18N2O2S2/c1-12-16-15(11-20-12)13-6-5-7-14(10-13)21(18,19)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9H2,1H3 |
InChI Key |
JTPNKZSGWYQBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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